

preliminary investigation of 2-Nitrosopyridine in organic synthesis

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Compound of Interest

Compound Name: 2-Nitrosopyridine

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2-Nitrosopyridine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the applications of **2-nitrosopyridine** as a versatile reagent in modern organic synthesis. It details its primary roles in cycloaddition reactions and nitrogen-nitrogen bond formations, offering insights into its reactivity, potential for library generation, and use in constructing complex heterocyclic scaffolds.

Core Applications in Organic Synthesis

2-Nitrosopyridine is a highly reactive nitroso compound primarily utilized for its exceptional dienophilic nature and its capacity to participate in novel bond-forming reactions.^{[1][2]} Its utility is most pronounced in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and bioactive molecules.

Hetero-Diels-Alder Reactions

The most prominent application of **2-nitrosopyridine** is as a dienophile in the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition.^{[3][4]} In this role, it reacts with conjugated dienes to form substituted 1,2-oxazine rings, thereby installing a stable N-O bond in a single, often

stereospecific, step.[1] This transformation is particularly valuable for the late-stage functionalization of complex natural products that contain a diene moiety.[1]

The reaction's efficiency and selectivity make it a powerful tool in medicinal chemistry for generating libraries of structurally diverse compounds from a common precursor. For instance, its reaction with vitamin D metabolites has been shown to create stable derivatives that are more readily ionized by electrospray, enhancing detection sensitivity in LC/MS/MS analysis.[1]

Nitrogen-Nitrogen (N-N) Bond Formation

Beyond cycloadditions, **2-nitrosopyridine** serves as a substrate for constructing nitrogen-nitrogen bonds. An electrochemical, atom-efficient coupling reaction between **2-nitrosopyridine** and ammonium N-(methoxy)nitramide has been developed to furnish methoxy-NNO-azoxy compounds.[5] This protocol operates under constant-current electrolysis in a divided cell and is applicable to a range of aromatic and heterocyclic nitroso compounds.[5] The mechanism is proposed to proceed through the generation of an electrophilic N-centered radical.[5][6][7] This method presents a modern, greener alternative to traditional coupling methods that often require stoichiometric, and sometimes toxic, oxidants.

Coordination Chemistry Context

While pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis, the specific role of **2-nitrosopyridine** as a ligand to catalyze other transformations is not well-documented in the reviewed literature.[8][9] The coordination chemistry of related molecules, however, provides a useful context. The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to readily coordinate with metal ions. Furthermore, nitro (NO₂) and nitrosyl (NO) groups are themselves well-known ligands that can coordinate to metal centers in various bonding modes (e.g., N-bonded, O-bonded).[10][11][12] It is plausible that **2-nitrosopyridine** could act as a bidentate ligand, coordinating through both the pyridine nitrogen and the nitroso group oxygen or nitrogen. However, its primary utility reported to date remains as a reactive intermediate for the construction of organic molecules rather than as a component of a catalytic system.

Quantitative Data Summary

The following table summarizes quantitative data from key reactions involving **2-nitrosopyridine** and its derivatives, providing a comparative overview of their efficacy.

Reaction Type	Substrates	Product Type	Yield (%)	Reference
Electrochemical N-N Coupling	2-Nitrosopyridine, Ammonium N-(methoxy)nitramide	(methoxy-NNO-azoxy)pyridine	61%	[5]
Thione Synthesis	Oxime of Acetylacetone, Cyanothioacetamide	3-Cyano-4,6-dimethyl-5-nitrosopyridine-2(1H)-thione	60%	[13]
Thione Synthesis	Oxime of Benzoylacetone, Cyanothioacetamide	3-Cyano-6-methyl-5-nitroso-4-phenylpyridine-2(1H)-thione	52%	[13]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key synthetic applications of **2-nitrosopyridine**. These are generalized protocols based on reported procedures.

General Protocol for Hetero-Diels-Alder Reaction

This procedure outlines the cycloaddition of **2-nitrosopyridine** with a generic conjugated diene.

Materials:

- **2-Nitrosopyridine** (1.0 equiv)
- Conjugated diene (1.0-1.2 equiv)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane)
- Inert gas atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the conjugated diene and the anhydrous solvent.
- Dissolve the **2-nitrosopyridine** in a minimal amount of the same anhydrous solvent and add it dropwise to the solution of the diene at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the resulting crude cycloadduct by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 1,2-oxazine product.
- Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol for Electrochemical N-N Bond Formation

This procedure describes the electrochemical coupling of **2-nitrosopyridine** with ammonium N-(methoxy)nitramide.

Materials:

- **2-Nitrosopyridine** (1.0 equiv)
- Ammonium N-(methoxy)nitramide (2.0 equiv)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, 0.1 M)
- Divided electrochemical cell with a carbon anode and a platinum cathode.

Procedure:

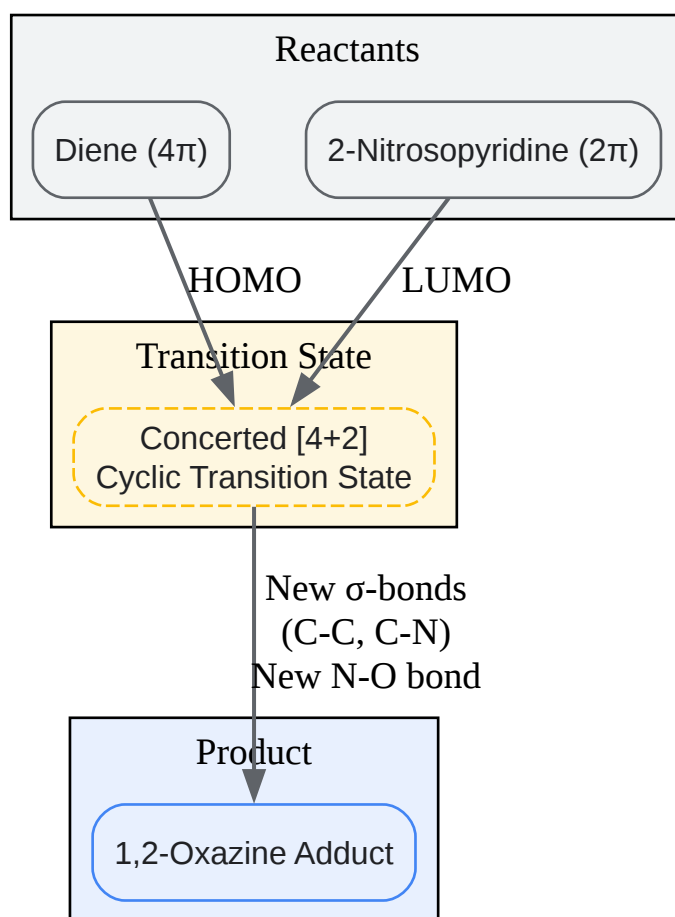
- Set up the divided electrochemical cell with the anode and cathode compartments separated by a diaphragm (e.g., porous glass frit).
- In the anode compartment, dissolve **2-nitrosopyridine** and ammonium N-(methoxy)nitramide in the anhydrous solvent containing the supporting electrolyte.
- Fill the cathode compartment with the same solvent and supporting electrolyte solution.
- Submerge the electrodes in their respective compartments and begin stirring the anolyte.
- Apply a constant current (e.g., 5-10 mA/cm²) to the cell. Monitor the consumption of the starting material via TLC or LC-MS.
- After the complete consumption of **2-nitrosopyridine**, terminate the electrolysis.
- Combine the solutions from both compartments and remove the solvent under reduced pressure.
- Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the electrolyte and unreacted nitramide salt.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to isolate the desired methoxy-NNO-azoxy compound.

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key workflows and reaction pathways involving **2-nitrosopyridine**.

Caption: Synthetic utility of **2-Nitrosopyridine**.

Caption: Workflow for a Hetero-Diels-Alder reaction.



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Caption: Mechanism of the Hetero-Diels-Alder reaction.

Caption: Proposed mechanism for electrochemical N-N coupling.

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